4,4,5,5,6,6,6-Heptafluoro-2-hexene

Vue d'ensemble

Description

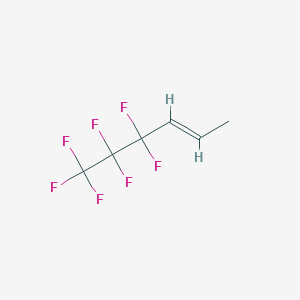

4,4,5,5,6,6,6-Heptafluoro-2-hexene: is a fluorinated organic compound with the molecular formula C6H5F7 and a molecular weight of 210.09 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is primarily used in research and industrial applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,6-Heptafluoro-2-hexene typically involves the fluorination of hexene derivatives. One common method is the direct fluorination of 2-hexene using elemental fluorine or fluorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4,5,5,6,6,6-Heptafluoro-2-hexene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Addition Reactions: The double bond in the hexene moiety allows for addition reactions with halogens, hydrogen, and other reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides, alcohols, and amines can be used in the presence of catalysts.

Addition Reactions: Halogens (e.g., chlorine, bromine) and hydrogen gas in the presence of catalysts.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Fluorinated alkyl or aryl derivatives.

Addition Reactions: Halogenated or hydrogenated hexene derivatives.

Oxidation and Reduction Reactions: Various oxidized or reduced fluorinated compounds.

Applications De Recherche Scientifique

Refrigerants and Heat Transfer Fluids

One of the primary applications of 4,4,5,5,6,6,6-Heptafluoro-2-hexene is in the formulation of refrigerants and heat transfer fluids. The compound is noted for its low ozone depletion potential (ODP) and reduced global warming potential (GWP), making it a favorable alternative to traditional refrigerants that contribute to environmental issues.

- Refrigerant Compositions : Research indicates that this compound can be utilized in novel refrigerant formulations that aim to meet stringent environmental regulations. These formulations are designed to provide efficient cooling while minimizing harmful emissions .

- Heat Transfer Applications : The compound's thermal stability and favorable thermodynamic properties make it suitable for use as a heat transfer fluid in various industrial processes. Its effectiveness in transferring heat efficiently contributes to energy savings in systems such as HVAC (heating, ventilation, and air conditioning) and industrial cooling systems .

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various fluorinated compounds. Its ability to undergo reactions that introduce functional groups makes it valuable in the development of specialty chemicals.

- Synthesis of Fluorinated Polymers : The compound can be used as a building block in the production of fluoropolymers. These materials are known for their chemical resistance and thermal stability and are widely used in coatings and insulation for electrical components .

- Production of Specialty Chemicals : In organic synthesis, this compound can facilitate the creation of other fluorinated compounds that have applications in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups necessary for the development of complex molecules .

Environmental Considerations

Given the growing concerns regarding per- and polyfluoroalkyl substances (PFAS), including their persistence in the environment and potential health impacts, the use of this compound is subject to regulatory scrutiny.

Mécanisme D'action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-2-hexene involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

4,4,5,5,6,6,6-Heptafluorohexanoic Acid: A fluorinated carboxylic acid with similar fluorine content but different functional groups.

4,4,5,5,6,6,6-Heptafluoro-1-hexene: A structural isomer with the double bond in a different position.

Uniqueness: 4,4,5,5,6,6,6-Heptafluoro-2-hexene is unique due to its specific arrangement of fluorine atoms and the position of the double bond. This configuration imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Activité Biologique

4,4,5,5,6,6,6-Heptafluoro-2-hexene (CAS Number: 355-95-3) is a fluorinated olefin that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by its high fluorine content which imparts distinct chemical stability and reactivity. The molecular formula is with a molecular weight of 210.1 g/mol. It has a boiling point of 62°C at 743 mmHg .

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its potential as a pharmaceutical agent and its interactions with biological systems. Research indicates that compounds with similar fluorinated structures often exhibit unique pharmacological properties due to their ability to interact with biological membranes and proteins.

- Membrane Interaction : The fluorinated nature of the compound allows it to integrate into lipid bilayers effectively. This can alter membrane fluidity and permeability, potentially affecting cellular processes such as signaling and transport.

- Enzyme Inhibition : Some studies suggest that fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering active site configurations.

- Antimicrobial Properties : There is a growing interest in the antimicrobial potential of fluorinated compounds. Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of various fluorinated olefins against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of this compound. The compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 25 µM after 24 hours of exposure. This suggests potential therapeutic applications but also necessitates further investigation into its safety .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4,4,5,5,6,6,6-heptafluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7/c1-2-3-4(7,8)5(9,10)6(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOUHYGSLBPLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379270 | |

| Record name | 1-Propenylperfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-95-3 | |

| Record name | 1-Propenylperfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.